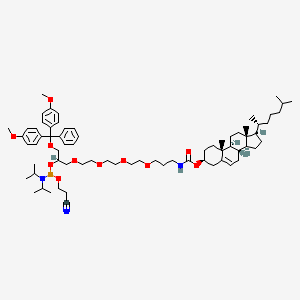
2-((2-((2-Hydroxybenzoyl)oxy)benzoyl)oxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tri-Salicylic acid is a compound with properties similar to salicylic acid. Salicylic acid, a well-known phenolic compound, is widely used in various fields such as medicine, agriculture, and cosmetics due to its anti-inflammatory, analgesic, and keratolytic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tri-Salicylic acid can be achieved through the esterification of salicylic acid with acetic anhydride in the presence of a strong acid catalyst such as sulfuric acid or phosphoric acid . The reaction involves heating the mixture to around 70-80°C for 15 minutes, followed by cooling and crystallization to obtain the product .
Industrial Production Methods
Industrial production of Tri-Salicylic acid follows similar methods to those used for salicylic acid derivatives. The process typically involves large-scale esterification reactions, followed by purification steps such as recrystallization and filtration to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tri-Salicylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly employed.
Major Products Formed
Scientific Research Applications
Tri-Salicylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Tri-Salicylic acid involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), leading to a decrease in the production of prostaglandins and thromboxanes . This inhibition results in its anti-inflammatory and analgesic effects. Additionally, it interacts with various molecular targets and pathways involved in inflammation and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Salicylic acid: A well-known compound with similar anti-inflammatory and analgesic properties.
Acetylsalicylic acid (Aspirin): Widely used as an analgesic and anti-inflammatory drug.
Methyl salicylate: Used as a flavoring agent and in topical analgesic products.
Uniqueness
Its specific molecular structure and properties make it a valuable compound for scientific research and industrial applications .
Properties
IUPAC Name |
2-[2-(2-hydroxybenzoyl)oxybenzoyl]oxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O7/c22-16-10-4-1-7-13(16)20(25)28-18-12-6-3-9-15(18)21(26)27-17-11-5-2-8-14(17)19(23)24/h1-12,22H,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVJQWLQBUBZFTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=CC=C2C(=O)OC3=CC=CC=C3C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10728162 |
Source


|
| Record name | 2-({2-[(2-Hydroxybenzoyl)oxy]benzoyl}oxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10728162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85531-17-5 |
Source


|
| Record name | 2-({2-[(2-Hydroxybenzoyl)oxy]benzoyl}oxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10728162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)aniline](/img/structure/B569478.png)





![5-Methylimidazo[1,2-c]pyrimidine](/img/structure/B569493.png)

![3H-[1,4]dioxino[2,3-e]benzimidazole](/img/structure/B569495.png)


